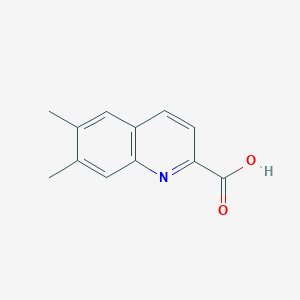

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

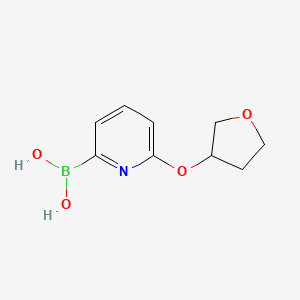

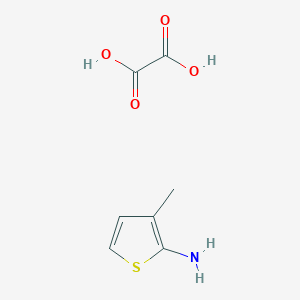

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxylic acid group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)essigsäure umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 1,2,3,4-Tetrahydronaphthalin, das im Handel erhältlich ist oder durch Hydrierung aus Naphthalin synthetisiert werden kann.

Aminierung: Das Tetrahydronaphthalin wird dann einer Aminierungsreaktion unterzogen, um die Aminogruppe einzuführen. Dies kann mit Reagenzien wie Ammoniak oder Aminen in Gegenwart eines Katalysators erreicht werden.

Carboxylierung: Der letzte Schritt beinhaltet die Einführung der Carbonsäuregruppe. Dies kann durch Carboxylierungsreaktionen mit Kohlendioxid oder anderen Carboxylierungsmitteln erfolgen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)essigsäure kontinuierliche Durchflussverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration werden optimiert, um eine effiziente Produktion zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen, wie z. B. nukleophiler Substitution, teilnehmen, um Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Ketone oder Aldehyde liefern, während die Reduktion Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkung mit Enzymen und Rezeptoren.

Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu erforschen, z. B. bei der Entwicklung neuer Medikamente.

Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Amino- und Carbonsäuregruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und führen zu verschiedenen biologischen Wirkungen. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber die Struktur der Verbindung legt nahe, dass sie mit Neurotransmitterrezeptoren oder Enzymen interagieren könnte, die an Stoffwechselprozessen beteiligt sind.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Aminotetralin: Ein Stimulanzien mit einer ähnlichen Tetralinstruktur, aber unterschiedlichen funktionellen Gruppen.

2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)essigsäurehydrochlorid: Eine Hydrochloridsalzfom der Verbindung mit ähnlichen Eigenschaften.

Einzigartigkeit

2-Amino-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)essigsäure ist einzigartig aufgrund seiner spezifischen Kombination aus einer Aminogruppe und einer Carbonsäuregruppe, die an einen Tetrahydronaphthalinring gebunden sind. Diese Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.

Eigenschaften

IUPAC Name |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPHLJXTCKVSLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)

![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)